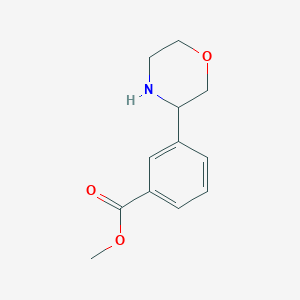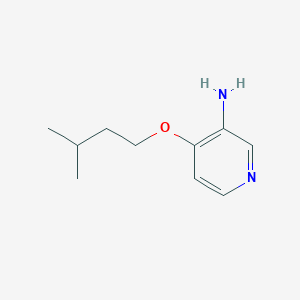
4-(Isopentyloxy)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Isopentyloxy)pyridin-3-amine is a chemical compound with the molecular formula C10H16N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an isopentyloxy group attached to the fourth position of the pyridine ring and an amine group at the third position. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopentyloxy)pyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method typically uses a palladium catalyst and involves the coupling of a boronic acid derivative with a halogenated pyridine compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Isopentyloxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds .
Wissenschaftliche Forschungsanwendungen
4-(Isopentyloxy)pyridin-3-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Wirkmechanismus
The mechanism of action of 4-(Isopentyloxy)pyridin-3-amine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include signal transduction mechanisms where the compound influences cellular responses by altering enzyme activity or receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Isopropoxy)pyridin-3-amine
- 4-(Isobutoxy)pyridin-3-amine
- 4-(Isobutoxy)pyridin-2-amine
Uniqueness
4-(Isopentyloxy)pyridin-3-amine is unique due to its specific isopentyloxy group, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C10H16N2O |
|---|---|
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
4-(3-methylbutoxy)pyridin-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-8(2)4-6-13-10-3-5-12-7-9(10)11/h3,5,7-8H,4,6,11H2,1-2H3 |
InChI-Schlüssel |
JSDOHEPWOXHFDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOC1=C(C=NC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B15324882.png)
![1-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one](/img/structure/B15324887.png)
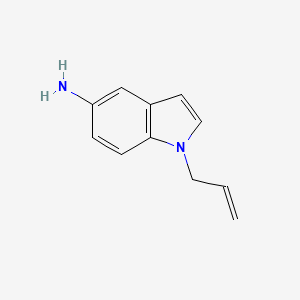
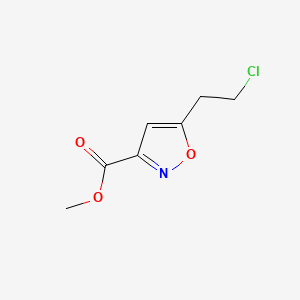
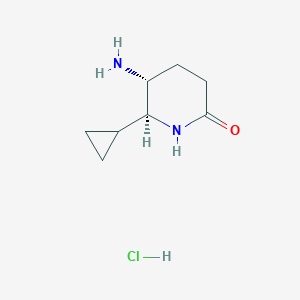
![3-[2-(1-Piperazinyl)ethyl]phenol](/img/structure/B15324896.png)
![3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B15324905.png)
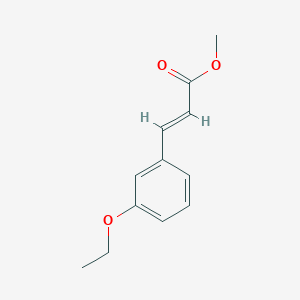

![2-chloro-N-[(4-chlorophenyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B15324929.png)
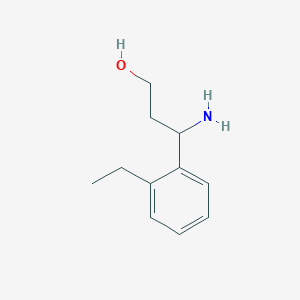
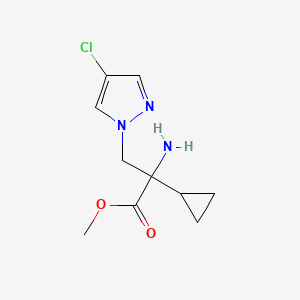
![7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B15324954.png)
